molecular formula C9H7ClN2S2 B1393974 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole CAS No. 36598-31-9

5-(Benzylthio)-3-chloro-1,2,4-thiadiazole

Cat. No. B1393974
CAS RN: 36598-31-9
M. Wt: 242.8 g/mol
InChI Key: YXAXEKHYAISKGO-UHFFFAOYSA-N
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Description

5-(Benzylthio)-1H-tetrazole is an organic compound used in the synthesis of oligonucleotides . It’s also known as BTT . The compound has a molecular formula of C8H8N4S and a molecular weight of 192.24 .


Synthesis Analysis

The synthesis of 5-(Benzylthio)-1H-tetrazole and its derivatives has been carried out effectively using ultrasound . This method has shown to increase the efficiency of the reactions and can be a good alternative to conventional methods .


Chemical Reactions Analysis

5-(Benzylthio)-1H-tetrazole acts as an activator in the synthesis of oligonucleotides . It reacts with the phosphoramidite group to form a highly reactive intermediate .


Physical And Chemical Properties Analysis

5-(Benzylthio)-1H-tetrazole is a solid substance at 20°C . It has a melting point of 133°C . It is insoluble in water but soluble in methanol .

Scientific Research Applications

Fungicidal Activities

Research indicates that derivatives of 1,3,4-thiadiazole, which share a structural similarity with 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, have been synthesized and show promising fungicidal activities against rice sheath blight, a major disease affecting rice crops in China. The structure-activity relationships of these compounds highlight their potential as fungicides (Chen, Li, & Han, 2000).

Antimicrobial and Antibacterial Properties

Compounds incorporating the 1,3,4-thiadiazole moiety, closely related to 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, have demonstrated significant antimicrobial and antibacterial activities. These activities were observed against a variety of pathogenic bacterial strains such as Escherichia coli, Salmonella typhi, and several fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sangapure & Basawaraj, 2004), (Sah, Bidawat, Seth, & Gharu, 2014), (Foroumadi, Firoozpour, Emami, Mansouri, Ebrahimabadi, Asadipour, Amini, Saeid-Adeli, & Shafiee, 2007).

Corrosion Inhibition in Industrial Applications

Derivatives of 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole have been studied for their inhibitive and adsorption behavior on carbon steel in CO2-saturated oilfield produced water, showcasing their potential as corrosion inhibitors. The efficiency of these derivatives depends on the substituent groups, indicating a potential for customization based on specific industrial needs (Zhang, Hou, & Zhang, 2020).

Anticancer Activities

Thiadiazole derivatives, structurally related to 5-(Benzylthio)-3-chloro-1,2,4-thiadiazole, have been synthesized and showed potent anticancer activities. This highlights the potential of these compounds in the development of new pharmacophores for cancer treatment (Gomha, Abdelaziz, Kheder, Abdel‐aziz, Alterary, & Mabkhot, 2017).

Safety And Hazards

5-(Benzylthio)-1H-tetrazole is classified as a flammable solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

5-benzylsulfanyl-3-chloro-1,2,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S2/c10-8-11-9(14-12-8)13-6-7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAXEKHYAISKGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC(=NS2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60676583
Record name 5-(Benzylsulfanyl)-3-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Benzylthio)-3-chloro-1,2,4-thiadiazole

CAS RN

36598-31-9
Record name 5-(Benzylsulfanyl)-3-chloro-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60676583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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